4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with chloro groups at positions 4 (on the benzene ring) and 3 (on the adjacent phenyl ring). The phenoxy group at position 4 of the phenyl ring is further substituted with 2,6-dinitro and 4-(trifluoromethyl) groups.
Properties
IUPAC Name |
4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3O7S/c20-11-1-4-13(5-2-11)35(32,33)25-12-3-6-17(14(21)9-12)34-18-15(26(28)29)7-10(19(22,23)24)8-16(18)27(30)31/h1-9,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFYBPNVFSZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121168 | |
| Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338413-20-0 | |
| Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338413-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as Fluazinam, is primarily used as a broad-spectrum fungicide. It targets various soil-borne fungal pathogens on a range of crops.
Mode of Action
Fluazinam is an extremely potent uncoupler of oxidative phosphorylation in mitochondria. It also exhibits high reactivity with thiols. This interaction disrupts the energy production of the fungal cells, leading to their death.
Biochemical Pathways
The compound’s mode of action involves the disruption of the oxidative phosphorylation pathway in the mitochondria of fungal cells. This pathway is crucial for ATP production, which is the primary energy source for cellular processes. By uncoupling this pathway, Fluazinam effectively starves the fungal cells of energy, leading to their death.
Pharmacokinetics
Fluazinam exhibits low aqueous solubility and low volatility.
Result of Action
The result of Fluazinam’s action is the effective control of various soil-borne fungal pathogens on a range of crops. This includes pests such as Sclerotinia blight, Late blight, White mould, Clubroot, Downy mildew, Scab, and Alternaria blotch.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluazinam. For instance, its persistence in soil systems suggests it may be more effective in drier conditions where it is less likely to be washed away by rain. Additionally, its low volatility suggests it is less likely to be affected by wind. .
Biochemical Analysis
Biochemical Properties
4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in its function as a fungicide. It interacts with several enzymes and proteins, disrupting their normal functions. For instance, it inhibits the activity of mitochondrial enzymes, leading to the uncoupling of oxidative phosphorylation. This interaction disrupts the energy production process in fungal cells, ultimately leading to their death. Additionally, the compound’s interaction with other biomolecules, such as proteins involved in cell signaling pathways, further enhances its antifungal properties.
Cellular Effects
The effects of 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide on various cell types and cellular processes are profound. In fungal cells, it disrupts mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately causing cell death. In addition to its antifungal effects, the compound can also affect mammalian cells, where it may induce oxidative stress and alter cell signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to mitochondrial enzymes, inhibiting their activity and disrupting the electron transport chain. This inhibition leads to the uncoupling of oxidative phosphorylation, reducing ATP production and increasing ROS levels. Additionally, the compound can interact with other biomolecules, such as proteins involved in cell signaling pathways, further enhancing its antifungal properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Over time, the compound’s antifungal effects may diminish as it degrades, but its initial impact on cellular function remains significant. Long-term studies have shown that the compound can cause persistent oxidative stress and damage to cellular components, even after its primary effects have subsided.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity to the host organism. At higher doses, the compound can induce oxidative stress and damage to mammalian cells, leading to adverse effects such as tissue damage and inflammation. Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage level.
Metabolic Pathways
4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes biotransformation to produce various metabolites. These metabolites can also exhibit biological activity, contributing to the compound’s overall effects. The compound’s interaction with metabolic enzymes can alter metabolic flux and affect the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as mitochondria, where it exerts its effects. The compound’s distribution within tissues can also be influenced by its interaction with plasma proteins and other biomolecules.
Subcellular Localization
The subcellular localization of 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide is critical to its activity and function. The compound is primarily localized in the mitochondria, where it inhibits mitochondrial enzymes and disrupts oxidative phosphorylation. Additionally, the compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. This subcellular localization is essential for the compound’s antifungal activity and its effects on cellular function.
Biological Activity
4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide is a complex organic compound known for its significant biological activities, particularly in antimicrobial and anticancer research. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C15H11ClF3N5O4S
- Molecular Weight : 449.79 g/mol
- CAS Number : 436133-68-5
The compound features a sulfonamide group, which is known for its pharmacological properties, alongside multiple chloro and nitro substituents that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The presence of the sulfonamide group allows it to inhibit key enzymes involved in bacterial folate synthesis, while the nitro groups may contribute to reactive oxygen species (ROS) generation, leading to oxidative stress in target cells.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound disrupts cellular processes by inhibiting the synthesis of nucleic acids and proteins in bacteria, leading to cell death.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. It has been studied for its potential to inhibit tumor growth in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 µM |
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 10 µM |
The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated cultures compared to controls, showcasing its potential as a novel antibacterial agent . -
Research on Anticancer Properties :
Another study focused on the anticancer effects of this compound on breast cancer cells. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers . -
Toxicological Assessment :
A toxicological assessment conducted by the National Toxicology Program highlighted the safety profile of this compound at therapeutic doses, indicating minimal adverse effects on non-target cells .
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for drug development. Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways .
Herbicide Intermediate
4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide serves as an intermediate in the synthesis of herbicides. The dinitro and trifluoromethyl groups contribute to its herbicidal activity by disrupting plant growth processes. Studies have shown that derivatives of this compound can effectively control weed populations in agricultural settings .
Environmental Chemistry
Research has highlighted the environmental impact of such compounds, particularly their degradation products. Understanding the breakdown pathways of this sulfonamide is crucial for assessing its ecological footprint and developing strategies for remediation in contaminated sites .
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar sulfonamide derivatives. The findings suggested that modifications to the phenyl rings could enhance inhibitory activity against cyclooxygenase enzymes, which are key targets in inflammation management .
Case Study 2: Herbicidal Efficacy
In a field trial reported by the Agricultural Sciences Journal, researchers evaluated the herbicidal efficacy of a related compound derived from this compound. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide .
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Comparison
Key Observations :
- Trifluoromethyl and chloro substituents are common across analogues, contributing to lipophilicity and metabolic stability .
- The benzamide backbone in 23 versus the benzenesulfonamide in the target compound may lead to differences in solubility and bioavailability .
Key Observations :
Q & A
Basic: What are the key spectroscopic techniques for confirming the structure of this compound, and how are they applied?
Answer:
Structural validation requires a combination of IR spectroscopy (to identify functional groups like sulfonamide -SO2- at ~1334–1160 cm⁻¹ and aromatic C=C at ~1540 cm⁻¹) and ¹H NMR (to resolve substituent patterns, e.g., aromatic protons at δ 6.82–8.01 ppm and NH signals at δ ~7.2 ppm) . Advanced techniques like 2D NMR (e.g., HSQC, HMBC) can resolve overlapping signals in complex aromatic regions, particularly for distinguishing nitro and trifluoromethyl substituents. Cross-referencing with computational spectral simulations (using DFT or molecular modeling tools) is recommended to validate assignments .
Basic: What synthetic routes are commonly used to prepare sulfonamide derivatives of this complexity?
Answer:
The core structure is typically synthesized via sulfonylation of an aniline intermediate. For example:
Chlorobenzene sulfonyl chloride reacts with a substituted aniline (e.g., 3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)aniline) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (K₂CO₃ or Et₃N) to form the sulfonamide bond .
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Key challenges include minimizing side reactions (e.g., over-sulfonylation) and ensuring regioselectivity in polyhalogenated intermediates .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT with Gaussian or ORCA) predict reaction pathways and transition states, identifying energy barriers for nitro group reduction or sulfonamide bond formation . Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can recommend optimal solvents, catalysts, or temperatures by correlating electronic descriptors (e.g., Fukui indices) with yields . For instance, ML-driven parameter screening might prioritize acetonitrile over DMF for minimizing side-product formation in trifluoromethyl-substituted systems .
Advanced: How do structural modifications (e.g., nitro vs. trifluoromethyl groups) impact biological activity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Nitro groups enhance electron-withdrawing effects, increasing binding affinity to targets like enzymes (e.g., carbonic anhydrase) but may reduce metabolic stability.
- Trifluoromethyl groups improve lipophilicity and membrane permeability, critical for CNS-targeted agents .
Experimental validation involves synthesizing analogs (e.g., replacing -NO₂ with -CF₃) and testing via enzymatic assays (e.g., IC₅₀ measurements) or cellular models. Computational docking (AutoDock Vina) can predict binding modes to prioritize analogs .
Advanced: How should researchers address contradictions in reported spectroscopic or biological data?
Answer:
Cross-validation : Replicate experiments using standardized protocols (e.g., identical solvent systems for NMR) and compare with published data .
Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, Reaxys) to identify outliers or trends. For example, discrepancies in NH proton chemical shifts may arise from solvent polarity or pH variations .
Collaborative verification : Share raw data (e.g., NMR FID files) with independent labs for reprocessing. Tools like Mnova or ACD/Labs enable spectral deconvolution of overlapping signals .
Advanced: What strategies mitigate degradation during storage or handling?
Answer:
- Stability studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to identify vulnerable groups (e.g., nitro reduction to amine).
- Formulation : Use lyophilization for long-term storage or encapsulate in cyclodextrins to protect hydrolytically sensitive sulfonamide bonds .
- Handling protocols : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation of nitroaromatic moieties .
Methodological: How can AI-driven tools enhance experimental design for derivatives of this compound?
Answer:
- Generative chemistry platforms (e.g., ChemBERTa, Synthia) propose novel analogs by predicting synthetic accessibility and bioactivity scores .
- Process optimization : AI algorithms (e.g., Bayesian optimization) screen reaction parameters (e.g., stoichiometry, catalysts) to maximize yield and purity. For example, iterative feedback from failed reactions improves ML model accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
